molecular formula C4HF3IN3O2 B3047123 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole CAS No. 1354703-44-8

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3047123
CAS No.: 1354703-44-8
M. Wt: 306.97
InChI Key: VWMNGTOHCFWJJB-UHFFFAOYSA-N
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Description

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a pyrazole ring

Scientific Research Applications

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Iodination: Introduction of the iodine atom using iodine or iodine monochloride in the presence of a suitable catalyst.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the iodine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., thiols, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-iodo-3-amino-5-(trifluoromethyl)-1H-pyrazole.

Mechanism of Action

The mechanism of action of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-iodo-5-nitro-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3IN3O2/c5-4(6,7)2-1(8)3(10-9-2)11(12)13/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNGTOHCFWJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)(F)F)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236182
Record name 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354703-44-8
Record name 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354703-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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